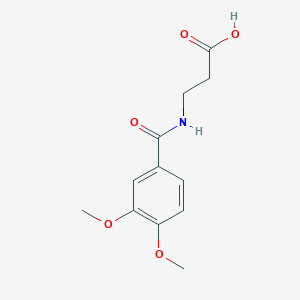

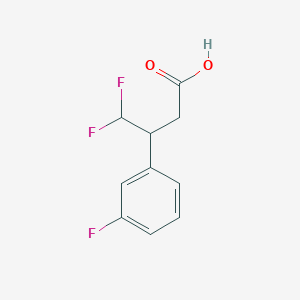

3-(3,4-Dimethoxybenzamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxyhydrocinnamic acid , is a chemical compound with the molecular formula C₁₁H₁₄O₄ . It features a propionic acid backbone substituted with two methoxy groups on the phenyl ring. The compound is a white solid with a melting point of approximately 96-97°C .

Synthesis Analysis

The synthetic route for 3-(3,4-Dimethoxyphenyl)propionic acid involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid or its ester, followed by decarboxylation. Detailed synthetic methods and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring (substituted with two methoxy groups) attached to a propionic acid moiety. The InChI key for 3-(3,4-Dimethoxyphenyl)propionic acid is LHHKQWQTBCTDQM-UHFFFAOYSA-N .

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)propionic acid can participate in various chemical reactions, including esterification, amidation, and decarboxylation. Its reactivity depends on the functional groups present. Researchers have explored its reactivity in the context of drug synthesis and other applications .

Scientific Research Applications

Nanoparticle-based Solid-phase Extraction

Decanoic acid-coated Fe(3)O(4) nanoparticles have been utilized as an adsorbent for solid-phase extraction and determination of trace amounts of metals from water samples, demonstrating the potential of functionalized nanoparticles in environmental monitoring and analysis (Faraji et al., 2010).

Synthesis and Reactivity of Dimethoxyfuran Compounds

Research on 3,4-Dimethoxyfuran has shown its reactivity and potential in synthesizing various derivatives through substitution reactions, indicating the value of dimethoxy compounds in organic synthesis (Iten et al., 1978).

Photocatalytic Degradation Studies

Studies on photocatalytic degradation utilizing titanium dioxide have been conducted, highlighting the role of adsorbent supports in enhancing the mineralization rate of contaminants, which could be applied in water treatment technologies (Torimoto et al., 1996).

Ortho Functionalization of Substituted Toluene

Research on the ortho-functionalization of substituted toluenes has developed highly regioselective methods, indicating the strategic manipulation of chemical structures for desired properties (Cai et al., 2007).

Renewable Building Blocks for Polybenzoxazine

Investigations into the use of phloretic acid as a renewable building block for polybenzoxazine synthesis emphasize the integration of sustainable resources in polymer chemistry (Trejo-Machin et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3-(3,4-Dimethoxybenzamido)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components in protein synthesis and other vital biological processes .

Mode of Action

It is known to interact with its target enzyme, potentially altering its function

Biochemical Pathways

Given its target, it is likely to influence the metabolic pathways involving aromatic amino acids .

Result of Action

Its interaction with the aromatic-amino-acid aminotransferase suggests potential impacts on the metabolism of aromatic amino acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(3,4-Dimethoxybenzamido)propanoic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

properties

IUPAC Name |

3-[(3,4-dimethoxybenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-17-9-4-3-8(7-10(9)18-2)12(16)13-6-5-11(14)15/h3-4,7H,5-6H2,1-2H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSCJPXPZLCMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxybenzamido)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2740924.png)

![3,5-Dimethyl-4-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole](/img/structure/B2740925.png)

![ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B2740926.png)

![3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2740928.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2740931.png)

![N-(3,5-difluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2740932.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2740934.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2740935.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2740941.png)